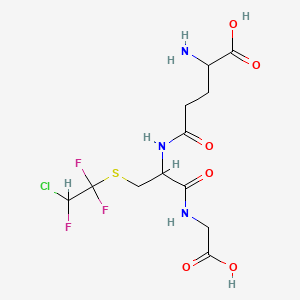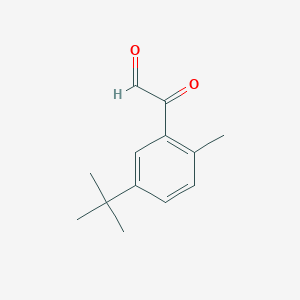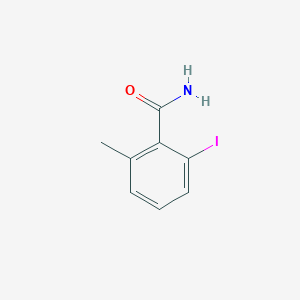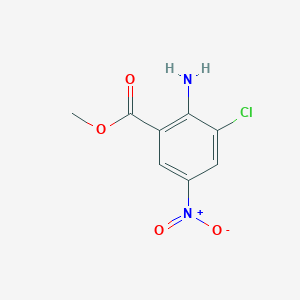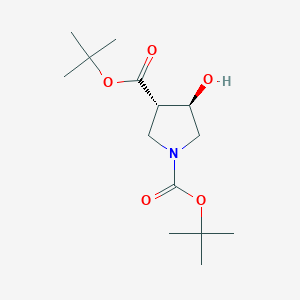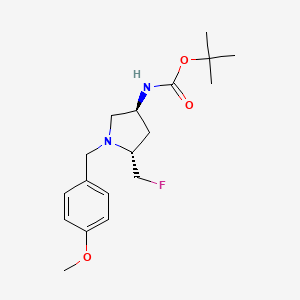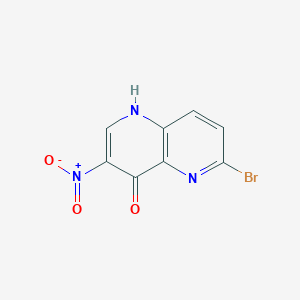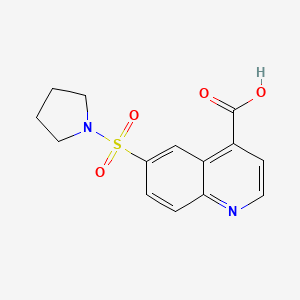
6-Amino-2-fluoronicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-fluoronicotinic acid hydrochloride is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a fluorinated analog of nicotinic acid and has been found to exhibit various biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-fluoronicotinic acid hydrochloride typically involves the use of 2,5-dibromopyridine as a raw material. In the presence of a catalyst, catalyst exchange is carried out through an isopropyl magnesium chloride Grignard reagent, followed by reaction with chloroformate or Boc2O to generate 6-bromonicotinate with high selectivity. Subsequent fluoridation steps lead to the formation of 6-Amino-2-fluoronicotinic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-fluoronicotinic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Halogenation and other substitution reactions can be carried out on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
6-Amino-2-fluoronicotinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-fluoronicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-Fluoronicotinic acid: A closely related compound with similar structural properties.
2,6-Dichloro-5-fluoronicotinic acid: Another fluorinated derivative with distinct chemical and biological activities.
Uniqueness: 6-Amino-2-fluoronicotinic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the nicotinic acid backbone. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C6H6ClFN2O2 |
|---|---|
Peso molecular |
192.57 g/mol |
Nombre IUPAC |
6-amino-2-fluoropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5FN2O2.ClH/c7-5-3(6(10)11)1-2-4(8)9-5;/h1-2H,(H2,8,9)(H,10,11);1H |
Clave InChI |
PEHCVHVVLFFYAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)O)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
